molecular formula C11H20ClNO6 B586393 [3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride CAS No. 821794-54-1

[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride

Cat. No.: B586393
CAS No.: 821794-54-1
M. Wt: 297.732
InChI Key: GCTKNVUCBFQXAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylmalonyl DL-Carnitine Chloride involves the esterification of methylmalonic acid with DL-carnitine. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of Methylmalonyl DL-Carnitine Chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methylmalonyl DL-Carnitine Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methylmalonyl DL-Carnitine Chloride involves its role in the transport of fatty acids into the mitochondria. It facilitates the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. This process is crucial for the β-oxidation of fatty acids, leading to the production of energy in the form of adenosine triphosphate (ATP) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylmalonyl DL-Carnitine Chloride is unique due to its specific role in the metabolism of methylmalonic acid. Unlike other carnitine derivatives, it is specifically involved in the transport and metabolism of methylmalonyl-CoA, a key intermediate in the catabolism of certain amino acids and fatty acids .

Properties

IUPAC Name

[3-carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6.ClH/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTKNVUCBFQXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858060
Record name 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821794-54-1
Record name 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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